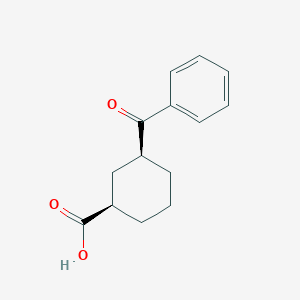

CIS-3-BENZOYLCYCLOHEXANE-1-CARBOXYLIC ACID

Description

Contextual Significance of Substituted Cyclohexane (B81311) Frameworks in Organic and Medicinal Chemistry

The cyclohexane ring is a fundamental structure in organic chemistry, frequently found in a "chair" conformation that minimizes energetic strain. nih.gov When substituents are introduced onto this ring, they can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. nih.gov The interplay of these positions and the resulting steric interactions are critical in determining the molecule's stability and reactivity. Generally, bulkier substituent groups favor the equatorial position to minimize steric hindrance, a principle that profoundly influences the design of stereoselective syntheses. beilstein-journals.org

In medicinal chemistry, substituted cyclohexane frameworks are of paramount importance. They are often employed as bioisosteres for aromatic rings, particularly the benzene (B151609) ring. researchgate.net By replacing a flat, aromatic benzene ring with a three-dimensional, saturated cyclohexane scaffold, medicinal chemists can fine-tune a drug candidate's properties. This substitution can lead to improved solubility, enhanced metabolic stability, and a more favorable toxicity profile, all while aiming to preserve or enhance the molecule's biological activity by presenting key functional groups in a specific spatial orientation. nih.gov The stereoselective synthesis of these substituted cyclohexanes is a significant area of research, as the precise three-dimensional arrangement of atoms is often crucial for effective interaction with biological targets like enzymes and receptors. beilstein-journals.orgbohrium.com

Historical Development of Benzoyl-Substituted Cyclohexane Derivatives in Synthetic Endeavors

The synthesis of benzoyl-substituted cyclohexane derivatives is intrinsically linked to the historical development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts acylation. Discovered by Charles Friedel and James Crafts in 1877, this reaction initially involved the attachment of substituents to aromatic rings using a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgchemistryviews.org The acylation variant of this reaction, which introduces an acyl group (like a benzoyl group), proved to be particularly robust, avoiding the issues of carbocation rearrangements and over-alkylation that plagued the corresponding alkylation reaction. masterorganicchemistry.comlibretexts.org

While the classic Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its direct application to saturate carbocycles like cyclohexane is not feasible. The development of synthetic routes to benzoyl-substituted cyclohexanes, therefore, relied on multi-step strategies. These strategies often involve creating a cyclohexane ring that already possesses a functional group amenable to transformation or coupling with a benzoyl moiety. For instance, methods like the Diels-Alder reaction can be used to form a cyclohexene (B86901) carboxylic acid precursor, which can then be hydrogenated. google.com The introduction of the benzoyl group itself would typically be accomplished through reactions involving organometallic reagents or by acylating a pre-functionalized cyclohexane derivative. The challenge has always been to control the stereochemistry of the substituents on the cyclohexane ring, leading to the development of numerous stereoselective synthesis methods over the decades to access specific isomers, such as the cis configuration. acs.orgnih.gov

Research Objectives and Scope for CIS-3-BENZOYLCYCLOHEXANE-1-CARBOXYLIC ACID

The specific compound, cis-3-benzoylcyclohexane-1-carboxylic acid, embodies the structural features discussed: a cyclohexane ring substituted with both a carboxylic acid and a benzoyl group in a defined cis stereochemical relationship. The primary research objective for a molecule of this nature is to explore its potential as a novel building block in synthetic and medicinal chemistry.

The scope of investigation includes:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access the pure cis isomer and thoroughly characterizing its chemical and physical properties.

Conformational Analysis: Studying the preferred three-dimensional structure of the molecule and how the cis relationship of the bulky benzoyl and carboxylic acid groups influences the chair conformation of the cyclohexane ring.

Medicinal Chemistry Applications: Investigating its potential as a therapeutic agent. Given that related cyclohexane carboxylic acid derivatives have been explored as inhibitors of enzymes like Diacylglycerol O-acyltransferase (DGAT1), a target for obesity treatment, a key objective would be to screen cis-3-benzoylcyclohexane-1-carboxylic acid for similar or other biological activities. nih.gov The benzophenone (B1666685) substructure is also a known pharmacophore in many bioactive compounds, further justifying such investigations. nih.gov

Materials Science: Exploring its use as a monomer or precursor for the synthesis of novel polymers or functional materials, where the rigid, well-defined structure could impart unique properties.

Detailed research findings for this compound are centered on its fundamental chemical identity, which serves as the foundation for all further investigation.

Table 1: Chemical Properties of cis-3-Benzoylcyclohexane-1-carboxylic acid

| Property | Value |

| CAS Number | 733742-86-4 cymitquimica.com |

| Molecular Formula | C₁₄H₁₆O₃ cymitquimica.com |

| Molecular Weight | 232.275 g/mol cymitquimica.com |

| Physical Form | Solid cymitquimica.com |

| Synonyms | (1S,3R)-3-benzoylcyclohexane-1-carboxylic Acid, rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid cymitquimica.com |

Properties

IUPAC Name |

(1R,3S)-3-benzoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOMXIQTOGETME-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3 Benzoylcyclohexane 1 Carboxylic Acid and Analogues

Design and Implementation of De Novo Synthetic Routes

De novo syntheses aim to construct the substituted cyclohexane (B81311) ring from acyclic or simpler cyclic precursors, with a focus on controlling the stereochemical outcome from the outset.

Achieving the cis-1,3-substitution pattern is a significant challenge that requires precise stereochemical control. Modern synthetic methods have enabled high diastereoselectivity in the formation of such isomers. A prominent strategy involves the transition-metal-catalyzed C–H activation of a cyclohexane carboxylic acid precursor. nih.gov This approach utilizes the carboxyl group as a native directing group to guide the functionalization of a specific C–H bond.

Research has demonstrated that palladium-catalyzed transannular γ-C–H arylation of cyclohexane carboxylic acids can install an aryl group at the C-3 position with a high degree of cis-diastereoselectivity. nih.gov This is particularly relevant as the installation of a phenyl group, which can be subsequently oxidized to a benzoyl group, directly establishes the required stereochemical relationship. The reaction proceeds through a palladacycle intermediate where the substrate adopts a conformation that favors the cis product. nih.gov X-ray crystallographic analysis of various products from these reactions confirms that the aryl group is installed cis to the carboxylic acid directing group. nih.gov

While not leading directly to the carboxylic acid, cascade reactions like the inter–intramolecular double Michael addition of enolates to acceptors are powerful tools for creating highly substituted cyclohexanone (B45756) rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov These methods highlight the principle of using cascade or domino reactions to build stereochemically dense cyclic systems, a strategy that could be adapted for the synthesis of precursors to the target acid. beilstein-journals.orgnih.gov

Catalysis is central to the efficient synthesis of the cyclohexane carboxylic acid core and its subsequent functionalization. In the direct C–H functionalization routes, the choice of catalyst and ligand is critical for success. For the palladium-catalyzed γ-arylation, specialized ligands such as quinuclidine-pyridones (e.g., QuinNuPyridone L1, L2) or sulfonamide-pyridones have been developed to enable the challenging transannular C–H palladation. nih.gov

The following table summarizes typical conditions for this key transformation.

| Component | Condition | Source |

| Catalyst | PdCl₂(PhCN)₂ (10 mol%) or Pd(OAc)₂ (10 mol%) | nih.gov |

| Ligand | Quinuclidine-pyridone (e.g., L2, 15-20 mol%) | nih.gov |

| Reagents | Aryl Iodide (ArI, 2.0 equiv.), Ag₂CO₃ (1.5 equiv.), K₂CO₃ (1.5-3.0 equiv.) | nih.gov |

| Solvent | Hexafluoroisopropanol (HFIP) | nih.gov |

| Temperature | 90 °C | nih.gov |

Beyond C-H activation, catalytic hydrogenation is fundamental to forming the saturated cyclohexane ring from aromatic precursors. Catalysts based on rhodium, ruthenium, palladium, and platinum are commonly employed for the hydrogenation of benzoic acid or its derivatives to yield cyclohexanecarboxylic acid. google.comgoogle.com Nickel-catalyzed carboxylation of alkyl halides with CO₂ has also emerged as a user-friendly and operationally simple method for forming carboxylic acids under mild conditions. organic-chemistry.org

Functional Group Interconversions and Strategic Precursor Chemistry

This strategy involves the synthesis of a simplified cyclohexane scaffold followed by the sequential introduction of the required functional groups.

Cyclohexanecarboxylic acid is a readily available starting material and a key precursor. wikipedia.org Its synthesis is well-established through several high-yielding methods.

One of the most direct industrial methods is the catalytic hydrogenation of benzoic acid. wikipedia.org This reaction effectively reduces the aromatic ring while leaving the carboxylic acid group intact. The process typically uses catalysts such as rhodium or ruthenium on a solid support. google.com

Another classical and powerful method for forming the cyclohexane ring is the Diels-Alder reaction. google.com This [4+2] cycloaddition between a diene and a dienophile can be used to construct the six-membered ring. For instance, the reaction of 1,3-butadiene (B125203) with acrylic acid yields 3-cyclohexene-1-carboxylic acid. Subsequent catalytic hydrogenation of the double bond, typically with a palladium or platinum catalyst, affords the saturated cyclohexanecarboxylic acid ring system. google.com

Table of Hydrogenation Conditions for 3-cyclohexene-1-carboxylic acid

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd or Pt on a support | google.com |

| Catalyst Loading | 0.5 to 5% by weight | google.com |

| Solvent | Ethanol, Methanol, Water, Toluene, or neat | google.com |

| H₂ Pressure | 10 psi to 150 psi | google.com |

| Temperature | Room Temperature to 100 °C | google.com |

The benzoyl group is an acyl group derived from benzoic acid. wikipedia.org Its introduction onto a substrate is a cornerstone of organic synthesis. The most common method for forming an aryl ketone, such as the benzoyl moiety attached to a carbon framework, is the Friedel-Crafts acylation reaction. ncert.nic.in This reaction involves treating an aromatic ring with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ncert.nic.innih.govfrontiersin.org

While direct Friedel-Crafts acylation is not feasible on a saturated aliphatic ring like cyclohexane, the principles of this reaction are applied to precursors. For example, the acylation of benzene (B151609) with cyclohexanecarbonyl chloride would produce phenyl cyclohexyl ketone, a structural isomer of the ketone corresponding to the target acid. To synthesize the desired 3-benzoylcyclohexane structure, one would typically need to start with a pre-functionalized cyclohexane ring or employ modern C-H activation methods as described in section 2.1.1.

Benzoyl chloride is the most favored source of the benzoyl group for preparing benzoyl ketones. wikipedia.org The reaction is robust and can be catalyzed by various Lewis acids or solid acid catalysts like zeolites, which offer advantages in terms of reusability and reduced waste. frontiersin.org The reaction between an alcohol, like cyclohexanol, and benzoyl chloride leads to the formation of a benzoate (B1203000) ester, illustrating a related nucleophilic acyl substitution. pearson.com

Derivatization Strategies for Expanding Chemical Space

The cis-3-benzoylcyclohexane-1-carboxylic acid scaffold serves as a valuable starting point for generating a library of related compounds for various applications, including medicinal chemistry. nih.gov Derivatization can be targeted at several points on the molecule.

The carboxylic acid group is a versatile handle for chemical modification. Standard transformations include:

Esterification: Reaction with various alcohols to produce a range of esters.

Amidation: Coupling with primary or secondary amines to form amides, often using peptide coupling reagents or after conversion to the acyl chloride. organic-chemistry.org

The ketone of the benzoyl group can also be a site for derivatization, such as reduction to a secondary alcohol, which introduces a new stereocenter, or conversion to an imine or other related functional groups.

Furthermore, advanced catalytic methods can be used for derivatization. For example, catalyst-controlled electrooxidative decarboxylative coupling allows for the functionalization of carboxylic acids by converting them into alkyl radicals that can add to olefins, providing a modern approach to C-C bond formation. nih.gov This highlights how the core scaffold can be used to access novel and complex molecular architectures.

Preparation of Ester and Amide Derivatives

The carboxylic acid moiety of cis-3-benzoylcyclohexane-1-carboxylic acid is the primary site for the synthesis of ester and amide derivatives. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Esterification: The conversion of cis-3-benzoylcyclohexane-1-carboxylic acid to its corresponding esters can be achieved through several reliable methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it forms. youtube.com This method is particularly cost-effective for simple, unhindered alcohols. masterorganicchemistry.com

DCC/DMAP Coupling: For more sensitive or sterically hindered alcohols, a milder method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is highly effective. organic-chemistry.org This reaction proceeds at room temperature and suppresses the formation of by-products, leading to high yields of the desired ester. organic-chemistry.org

Alkyl Halide Esterification: The carboxylate salt of the acid, formed by deprotonation with a base like sodium hydroxide, can act as a nucleophile in an Sₙ2 reaction with a primary alkyl halide (e.g., ethyl iodide) to form the corresponding ester. youtube.com

Table 1: General Conditions for Esterification

| Method | Reagents & Catalysts | Conditions | Applicability |

|---|---|---|---|

| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Heat, removal of H₂O | Simple, primary/secondary alcohols chemguide.co.ukyoutube.com |

| DCC/DMAP | Alcohol, DCC, DMAP (cat.) | Room Temperature, Anhydrous Solvent | Sterically hindered or sensitive alcohols organic-chemistry.org |

| Sₙ2 Alkylation | Base (e.g., NaOH), Alkyl Halide | Varies | Primary alkyl halides youtube.com |

Amidation: The synthesis of amides from cis-3-benzoylcyclohexane-1-carboxylic acid involves coupling the carboxylic acid with a primary or secondary amine.

Activating Agents: Direct reaction between a carboxylic acid and an amine is often slow. Therefore, activating agents are employed to facilitate the formation of the amide bond. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. organic-chemistry.org The use of n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with a base like pyridine (B92270) offers a method with low epimerization risk. organic-chemistry.org

Conversion to Acid Chloride: A two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. khanacademy.org

Direct Thermal Dehydration: Simple amides can be formed by heating the ammonium (B1175870) salt of the carboxylic acid. The salt is prepared by reacting the acid with ammonium carbonate, and subsequent heating dehydrates the salt to form the primary amide. libretexts.org

Table 2: General Conditions for Amidation

| Method | Reagents & Catalysts | Conditions | Key Features |

|---|---|---|---|

| Coupling Agents | Amine, EDC or DCC | Room Temperature | Mild conditions, good for sensitive substrates organic-chemistry.org |

Synthesis of Novel Heterocyclic and Polycyclic Compounds Incorporating the Core Structure

The keto-acid structure of cis-3-benzoylcyclohexane-1-carboxylic acid is a valuable starting point for the construction of more complex molecular architectures, including various heterocyclic and polycyclic systems. These structures are of significant interest in drug discovery.

Heterocycle Synthesis: The presence of a 1,3-relationship between the carbonyl group and the carboxylic acid on the cyclohexane ring allows for the synthesis of fused or appended heterocyclic rings.

Isoxazole Formation: 1,3-dicarbonyl compounds are known precursors for isoxazoles upon reaction with hydroxylamine (B1172632). youtube.com The keto-acid can be considered a 1,3-dicarbonyl equivalent. Condensation with hydroxylamine would first form an oxime at the ketone position, followed by intramolecular cyclization via reaction with the carboxylic acid (or its activated form, like an ester) and subsequent dehydration to yield a fused isoxazole-cyclohexane system. youtube.com The reaction of nitrile oxides with 1,3-dicarbonyls or their equivalents is another established route to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Thiazole (B1198619) Synthesis: Thiazoles can be synthesized from α-haloketones and thioamides (Hantzsch thiazole synthesis). nih.gov The benzoylcyclohexane core can be first halogenated at the carbon alpha to the ketone (see section 2.3.3) to create the necessary α-haloketone intermediate. Subsequent reaction with a thioamide would lead to the formation of a thiazole ring attached to the cyclohexane backbone. nih.govresearchgate.net

Polycycle Synthesis: Intramolecular reactions can be employed to construct additional rings, leading to polycyclic structures. The benzoyl group is particularly suited for electrophilic aromatic substitution reactions, which can be adapted for intramolecular cyclizations. For example, under strongly acidic conditions (e.g., polyphosphoric acid or a strong Lewis acid), an intramolecular Friedel-Crafts-type acylation could potentially occur between the carboxylic acid and the electron-rich phenyl ring of the benzoyl group, leading to a fused polycyclic system. Such polycyclizations are a powerful strategy for building stereochemically complex frameworks. libretexts.org

Introduction of Halogen and Other Functional Groups

The introduction of halogen atoms and other functional groups can significantly modulate the electronic and steric properties of the molecule. Both the cyclohexane ring and the aromatic ring offer sites for such modifications.

α-Bromination of the Carboxylic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is a specific method for the halogenation of the α-carbon of a carboxylic acid. libretexts.org Treating cis-3-benzoylcyclohexane-1-carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) will selectively introduce a bromine atom at the C1 position of the cyclohexane ring. libretexts.orgyoutube.com The reaction proceeds through the formation of an acyl bromide, which more readily enolizes, allowing for α-bromination. libretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid. libretexts.org These α-bromo acids are valuable intermediates for further Sₙ2 reactions, for instance, to introduce amino groups for the synthesis of amino acid analogues. libretexts.orgyoutube.com

Halogenation of the Aromatic Ring: The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution. libretexts.org Bromination, for example, can be achieved by treating the compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.comlibretexts.org The benzoyl group is a deactivating, meta-directing group, meaning the bromine atom will preferentially add to the meta-position of the phenyl ring.

Halogenation of the Ketone: The carbon atom alpha to the benzoyl ketone can also be halogenated. For instance, α-bromination of aryl ketones can be accomplished using bromine in acetic acid, sometimes accelerated by microwave irradiation. nih.gov This would place a bromine atom on the C3 position of the cyclohexane ring.

Table 3: Halogenation Methodologies

| Reaction Type | Site of Halogenation | Reagents & Catalysts | Product Type |

|---|---|---|---|

| Hell-Volhard-Zelinsky | α-carbon of carboxylic acid (C1) | Br₂, PBr₃ (cat.), then H₂O | α-Bromo Carboxylic Acid libretexts.orglibretexts.org |

| Electrophilic Aromatic Substitution | Aromatic Ring (meta-position) | Br₂, FeBr₃ (cat.) | Aryl Bromide youtube.comlibretexts.org |

| Ketone α-Halogenation | α-carbon of ketone (C3) | Br₂, Acetic Acid | α-Bromo Ketone nih.gov |

Structural Characterization and Stereochemical Elucidation of Cis 3 Benzoylcyclohexane 1 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial characterization and isomeric differentiation of substituted cyclohexanes. These techniques provide detailed information about the molecular framework, the presence of specific functional groups, and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity and stereochemistry of organic molecules. In the case of cis-3-benzoylcyclohexane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the cis relationship between the benzoyl and carboxylic acid groups and for analyzing the conformational preferences of the cyclohexane (B81311) ring.

The ¹H NMR spectrum of a cis-1,3-disubstituted cyclohexane would be expected to show characteristic chemical shifts and coupling constants that distinguish it from its trans isomer. The protons on the carbons bearing the substituents (C1 and C3) are of particular diagnostic importance. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm, due to hydrogen bonding and its acidic nature. researchgate.netbiosynth.com Protons on carbons adjacent to the carbonyl group of the benzoyl moiety and the carboxylic acid group will be deshielded and are expected to resonate in the 2.0-3.0 ppm range. researchgate.netmdpi.com

For a related compound, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, detailed ¹H NMR analysis in CDCl₃ revealed a broad signal for the carboxylic acid proton from 9.20–10.4 ppm and a multiplet for the proton on the substituted carbon at 3.67–3.74 ppm. sigmaaldrich.com The complexity of the signals for the cyclohexane ring protons, typically found between 1.0 and 2.5 ppm, arises from the conformational equilibrium of the ring.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm, while the ketone carbonyl of the benzoyl group would be further downfield. researchgate.netmdpi.com The carbons of the cyclohexane ring will have distinct chemical shifts depending on their position relative to the electron-withdrawing substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For cis-3-benzoylcyclohexane-1-carboxylic acid, the IR spectrum would be dominated by characteristic absorptions for the carboxylic acid and ketone functionalities.

A key feature of carboxylic acids in the condensed phase is the very broad O-H stretching absorption that typically extends from 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding forming dimers. biosynth.comnih.gov This broad band often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid dimer gives rise to a strong, sharp peak around 1710 cm⁻¹. biosynth.com The presence of the benzoyl group introduces a second distinct C=O stretching absorption, typically at a lower wavenumber than that of an aliphatic ketone due to conjugation with the aromatic ring, generally in the range of 1680-1700 cm⁻¹. nih.gov

The IR spectrum of a related derivative, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, confirmed the presence of these key functional groups, providing a reference for the expected spectral features of the title compound. sigmaaldrich.com The analysis of these vibrational modes is critical for confirming the molecular structure and understanding the nature of intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise stereochemical arrangement of atoms in the crystal lattice.

For a definitive confirmation of the cis stereochemistry of 3-benzoylcyclohexane-1-carboxylic acid, single-crystal X-ray diffraction would be the ultimate analytical tool. Although a specific crystal structure for the title compound is not publicly available, analysis of related structures provides significant insight. For instance, the crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid revealed that the compound crystallizes with two molecules in the asymmetric unit, and its crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. sigmaaldrich.com

Similarly, a study on cyclohexane-1,3,5-tricarboxylic acid demonstrated the formation of extensive hydrogen-bonding networks, where R²₂(8) hydrogen bond motifs are formed between neighboring carboxylic acid groups. researchgate.net It is highly probable that cis-3-benzoylcyclohexane-1-carboxylic acid would also exhibit such hydrogen-bonded dimer formation in the solid state, influencing its crystal packing. The cyclohexane ring in the solid state would likely adopt a chair conformation with the two bulky substituents, benzoyl and carboxylic acid, oriented to minimize steric strain, which in the cis isomer would typically mean one axial and one equatorial orientation or a twist-boat conformation.

Conformational Analysis and Molecular Dynamics Investigations

The cyclohexane ring is not static but exists in a dynamic equilibrium between different conformations, primarily the chair and twist-boat forms. For a cis-1,3-disubstituted cyclohexane, the two chair conformations are not energetically equivalent. The relative stability of these conformations is determined by the steric bulk of the substituents and the presence of any 1,3-diaxial interactions.

In the case of cis-3-benzoylcyclohexane-1-carboxylic acid, one chair conformer would have both substituents in equatorial positions (diequatorial), while the other would have both in axial positions (diaxial). The diequatorial conformer is generally more stable. However, computational studies, such as those using Density Functional Theory (DFT), are essential for quantifying the energy differences between various conformers and for predicting the most stable geometry. researchgate.net

Molecular dynamics simulations can further provide insights into the conformational landscape of the molecule in solution, taking into account solvent effects and thermal fluctuations. These computational approaches, when combined with experimental data from NMR, allow for a comprehensive understanding of the molecule's behavior in different environments. For example, conformational studies on other complex cyclic systems have successfully used a combination of experimental and computational methods to elucidate the preferred stereochemistry and intramolecular interactions. researchgate.net

Investigation of Biological Activities in Vitro and Preclinical Models

Anti-Inflammatory Effects and Associated Mechanisms

An initial step in characterizing a new compound is to assess its anti-inflammatory potential. This typically involves evaluating its ability to modulate key inflammatory pathways.

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-10, IL-1β)

A primary area of investigation would be the compound's effect on the production of pro-inflammatory and anti-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are crucial mediators of the inflammatory response. researchgate.net Conversely, IL-10 is a key anti-inflammatory cytokine. uthsc.edu Future studies would involve treating immune cells (like macrophages or peripheral blood mononuclear cells) with inflammatory stimuli (e.g., lipopolysaccharide) in the presence and absence of cis-3-benzoylcyclohexane-1-carboxylic acid. The levels of these cytokines in the cell culture supernatant would then be measured using techniques like ELISA or multiplex bead arrays.

Inhibition of Pro-Inflammatory Enzyme Pathways (e.g., 5-Lipoxygenase, mPGES-1)

Another critical aspect of anti-inflammatory activity is the inhibition of enzymes that synthesize inflammatory mediators. 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory molecules. researchgate.net Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is the terminal enzyme responsible for producing prostaglandin E2 (PGE2), a key player in inflammation and pain. nih.govresearchgate.net Investigating the inhibitory potential of cis-3-benzoylcyclohexane-1-carboxylic acid against these enzymes through in vitro enzymatic assays would be a crucial step in understanding its mechanism of action.

Antiproliferative and Cytostatic Properties in Cell Lines

Many compounds are screened for their ability to inhibit the growth of cancer cells. This involves assessing their antiproliferative and cytostatic effects.

Dose-Dependent Inhibition of Cell Proliferation

To determine if cis-3-benzoylcyclohexane-1-carboxylic acid possesses antiproliferative properties, various cancer cell lines would be treated with increasing concentrations of the compound. The inhibition of cell proliferation can be measured using assays such as the MTT or SRB assay, which assess cell viability. A dose-dependent decrease in cell viability would indicate a potential antiproliferative effect. nih.govnih.gov

Mechanisms of Action at the Cellular Level (e.g., DNA interaction, enzymatic interference)

Should the compound show antiproliferative activity, the next step would be to elucidate its mechanism of action. This could involve investigating its ability to interact with DNA, potentially disrupting DNA replication or transcription. Another avenue would be to explore its interference with key enzymes involved in cell cycle progression or cellular metabolism, which are often dysregulated in cancer cells.

Antimicrobial Spectrum and Potency

The potential of a new chemical entity to combat microbial infections is another important area of investigation. This would involve screening cis-3-benzoylcyclohexane-1-carboxylic acid against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC) would be determined to assess its potency. Further studies could explore its mechanism of antimicrobial action, such as disruption of the cell wall or inhibition of essential enzymes.

While the chemical structure of cis-3-benzoylcyclohexane-1-carboxylic acid suggests potential for biological activity, there is currently a lack of published scientific data to substantiate any specific claims. The framework outlined above provides a standard path for the future investigation of this compound's anti-inflammatory, antiproliferative, and antimicrobial properties. Until such studies are conducted and their results published, the pharmacological profile of cis-3-benzoylcyclohexane-1-carboxylic acid remains unknown.

Enzyme Inhibition Studies (Beyond Inflammation)

The ability of a compound to selectively inhibit enzymes is a key mechanism for many therapeutic agents. This section explores the documented research on the inhibitory effects of cis-3-benzoylcyclohexane-1-carboxylic acid on specific non-inflammatory enzymes.

The comprehensive search of scientific literature yielded no studies that have investigated or reported on the cholinesterase-inhibiting activity of cis-3-benzoylcyclohexane-1-carboxylic acid. As such, there is no available data, including IC₅₀ values or kinetic analyses, to present.

The inhibition of enzymes such as α-glucosidase is relevant to managing metabolic disorders, while lactoperoxidase inhibition can be a subject of study for various biochemical applications. A literature review was carried out to find any research on the inhibitory effects of cis-3-benzoylcyclohexane-1-carboxylic acid on these enzymes.

There are no available scientific records or published findings from studies evaluating the inhibitory potential of cis-3-benzoylcyclohexane-1-carboxylic acid against α-glucosidase or lactoperoxidase. The scientific community has not yet reported any research in this specific area for this compound.

Compound Reference Table

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govh-its.org This method is particularly valuable in drug discovery for predicting how a small molecule (ligand), such as cis-3-benzoylcyclohexane-1-carboxylic acid, might interact with a biological target, typically a protein. sciepub.com The process involves sampling various conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net

A primary goal of molecular docking is to predict the binding mode and affinity of a ligand for a target protein. nih.gov The binding mode refers to the specific three-dimensional arrangement of the ligand within the binding site, including its conformation and orientation. nih.gov Docking algorithms generate numerous possible binding poses and then evaluate them using a scoring function, which estimates the binding free energy. sciepub.com The pose with the most favorable score is predicted to be the most likely binding mode. nih.gov

The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a measure of the strength of the interaction. oup.com While these scores are approximations, they are useful for ranking different ligands and prioritizing candidates for further experimental testing. For cis-3-benzoylcyclohexane-1-carboxylic acid, docking studies could be employed to screen a variety of protein targets to identify potential biological activities.

Illustrative Data: Predicted Binding Poses for cis-3-benzoylcyclohexane-1-carboxylic acid

| Pose ID | Docking Score (kcal/mol) | Predicted Affinity (Ki, µM) | Key Interactions |

|---|---|---|---|

| 1 | -9.5 | 0.5 | Hydrogen bond, Hydrophobic |

| 2 | -8.2 | 2.1 | Hydrogen bond, Pi-cation |

| 3 | -7.9 | 4.5 | Hydrophobic |

Analysis of the predicted binding poses allows for the identification of "hotspots"—specific residues within the protein's binding site that contribute significantly to the binding energy. nih.govscilit.com These key interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. slideshare.net For cis-3-benzoylcyclohexane-1-carboxylic acid, the carboxylic acid group would be expected to form hydrogen bonds with polar amino acid residues, while the benzoyl and cyclohexane (B81311) moieties could engage in hydrophobic and aromatic interactions.

Identifying these hotspots is crucial for understanding the molecular basis of recognition and for designing more potent and selective inhibitors. core.ac.uk For instance, modifying the ligand to enhance its interaction with a key hotspot residue can lead to a significant improvement in binding affinity. researchgate.net

Illustrative Data: Key Interaction Hotspots for cis-3-benzoylcyclohexane-1-carboxylic acid

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid | Arg120 | 2.8 |

| Hydrogen Bond | Benzoyl Carbonyl | Tyr355 | 3.1 |

| Hydrophobic | Cyclohexane Ring | Val523 | 3.9 |

| Pi-Stacking | Benzoyl Ring | Trp387 | 4.5 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate their electronic structure and properties. wikipedia.org These methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic distribution, molecular orbitals, and reactivity of molecules. numberanalytics.com For cis-3-benzoylcyclohexane-1-carboxylic acid, quantum chemical calculations can elucidate its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, relating to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ijastems.orgnih.gov A smaller gap suggests that the molecule is more reactive. For cis-3-benzoylcyclohexane-1-carboxylic acid, analysis of the HOMO and LUMO can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the electron-rich oxygen atoms of the carbonyl and carboxyl groups are expected to be regions of high HOMO density.

Illustrative Data: Frontier Orbital Properties of cis-3-benzoylcyclohexane-1-carboxylic acid

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. chemrxiv.org This involves locating transition state structures and calculating their energies, which correspond to the activation energy of the reaction. rsc.org

For cis-3-benzoylcyclohexane-1-carboxylic acid, these methods could be used to predict the outcomes of various chemical transformations, such as esterification of the carboxylic acid or reactions at the benzoyl group. nih.gov Comparing the activation energies of competing pathways can predict which product is likely to be favored under specific reaction conditions. nih.gov

Illustrative Data: Calculated Energies for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -10.8 |

Advanced Conformational Sampling and Free Energy Calculations

The three-dimensional shape, or conformation, of a molecule is critical to its function and properties. Cis-3-benzoylcyclohexane-1-carboxylic acid has a flexible cyclohexane ring, which can adopt various conformations, primarily different chair and boat forms. youtube.com Conformational analysis aims to identify the stable conformations and determine their relative energies. sapub.orgopenochem.org

Due to the complexity of the energy landscape of flexible molecules, advanced sampling methods are often required to explore the full range of possible conformations. nih.govresearchgate.net Techniques like Replica Exchange Molecular Dynamics (REMD) and metadynamics can overcome energy barriers more efficiently than standard molecular dynamics simulations, providing a more comprehensive picture of the conformational space. nih.gov

Once a thorough conformational sampling is achieved, free energy calculations can be performed to quantify the relative stability of the different conformers. deeporigin.comntu.edu.tw Methods such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can provide accurate calculations of the free energy differences between conformational states. numberanalytics.com For cis-3-benzoylcyclohexane-1-carboxylic acid, these calculations would likely show that chair conformations, which minimize steric strain, are significantly more stable than boat or twist-boat conformations. libretexts.org The relative orientation (axial vs. equatorial) of the benzoyl and carboxylic acid groups will also be a key determinant of conformational preference.

Illustrative Data: Relative Free Energies of Conformations

| Conformation | Substituent Positions (Carboxyl, Benzoyl) | Relative Free Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial, Equatorial | 0.0 | ~98.9 |

| Chair 2 | Axial, Axial | 3.0 | ~1.0 |

| Twist-Boat | - | 5.5 | <0.1 |

Cheminformatics and Machine Learning Applications in Compound Design

Cheminformatics serves as a critical bridge between chemistry, computer science, and information science, enabling the systematic analysis of large chemical datasets. Machine learning (ML), a subset of artificial intelligence, utilizes algorithms to identify patterns within this data, building predictive models without being explicitly programmed. mdpi.com In modern compound design, the integration of cheminformatics and ML has become instrumental in accelerating the discovery of new molecules with desired properties. mdpi.com

The general workflow involves curating datasets of chemical structures and their associated biological activities or physical properties. From these structures, molecular descriptors—numerical representations of a molecule's topological, geometrical, or electronic features—are calculated. These descriptors, along with the activity data, are then used to train ML models. Common ML algorithms employed in this field include random forests, support vector machines (SVM), and deep neural networks. mdpi.comresearchgate.net These models can then be used to predict the activity of novel, untested compounds, prioritize candidates for synthesis and experimental testing, and even generate new molecular structures with optimized properties. mdpi.comnih.gov

A comprehensive review of the scientific literature did not yield specific studies applying cheminformatics or machine learning models directly to cis-3-benzoylcyclohexane-1-carboxylic acid for the purpose of compound design. While machine learning models have been developed for broad classes of compounds like carboxylic acids to predict properties such as toxicity or production rates, specific applications to this particular molecule are not documented in available research. researchgate.netnih.gov Therefore, no data tables or detailed research findings on its specific application in cheminformatics-driven compound design can be presented.

Applications and Future Directions in Medicinal Chemistry Research

Role as Chemical Probes and Biological Tools

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. The cyclohexane (B81311) carboxylic acid scaffold can be strategically modified to serve as a versatile platform for the development of such probes. By incorporating reporter groups, such as fluorescent tags or biotin labels, derivatives of cis-3-benzoylcyclohexane-1-carboxylic acid can be designed to visualize and track their interactions with specific biological targets within a cellular environment.

For instance, fluorescently-labeled analogs can be synthesized to monitor the localization of the compound and its binding to target proteins via techniques like fluorescence microscopy. This allows for a deeper understanding of the compound's mechanism of action at a subcellular level. Furthermore, the development of trifunctional scaffolds, where the core structure is derivatized with multiple reactive groups, can enable the creation of sophisticated biological tools for studying protein-protein interactions or for use in activity-based protein profiling. While specific examples for cis-3-benzoylcyclohexane-1-carboxylic acid are not yet prevalent in the literature, the adaptability of the cyclohexane scaffold makes it an attractive candidate for the future design of such chemical probes.

Optimization of Lead Compounds for Desired Pharmacological Profiles

Once a lead compound with initial biological activity is identified, the process of lead optimization is undertaken to enhance its pharmacological properties. This iterative process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic parameters. For compounds based on the cyclohexane carboxylic acid scaffold, several optimization strategies can be employed.

One key area of optimization is the modification of the carboxylic acid group. As this group is often crucial for target binding, its replacement with bioisosteres can modulate the compound's physicochemical properties, such as acidity and membrane permeability, potentially leading to improved oral bioavailability and metabolic stability. upenn.edudrugdesign.org Another strategy involves the exploration of structure-activity relationships (SAR) by systematically altering the substituents on both the cyclohexane and the benzoyl rings. This allows for the identification of key structural features that contribute to the desired biological activity. nih.gov

A practical example of lead optimization can be seen in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity. A lead compound containing a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid scaffold was systematically modified to improve its inhibitory activity. This process led to the discovery of more potent analogs with significantly enhanced efficacy in preclinical models.

| Compound | Modification | DGAT1 IC50 (nM) | In Vivo Efficacy |

|---|---|---|---|

| Lead Compound | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | 57 | Moderate |

| Optimized Analog | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | 14.8 | High |

Exploration of Novel Therapeutic Areas for Cyclohexane Carboxylic Acid Scaffolds

The cyclohexane carboxylic acid scaffold has demonstrated a diverse range of biological activities, suggesting its potential applicability across multiple therapeutic areas. nih.gov Initial research has highlighted the anti-inflammatory, antiproliferative, and antibacterial properties of certain derivatives. nih.gov These findings open up avenues for the development of novel treatments for a variety of diseases.

For example, the anti-inflammatory properties of these compounds could be harnessed for the treatment of chronic inflammatory conditions. Similarly, their antiproliferative effects suggest a potential role in oncology, where they could be developed as novel anticancer agents. Furthermore, the discovery of DGAT1 inhibitors based on this scaffold points towards their utility in metabolic diseases such as obesity and type 2 diabetes. The versatility of the cyclohexane scaffold allows for the fine-tuning of its biological activity profile, enabling the exploration of a wide spectrum of therapeutic applications.

| Therapeutic Area | Observed Biological Activity | Potential Application |

|---|---|---|

| Inflammatory Diseases | Anti-inflammatory | Treatment of arthritis, inflammatory bowel disease |

| Infectious Diseases | Antibacterial | Development of new antibiotics |

| Oncology | Antiproliferative | Novel anticancer therapies |

| Metabolic Disorders | DGAT1 Inhibition | Treatment of obesity and type 2 diabetes |

Strategic Development of Derivatized Analogs with Improved Properties

The strategic development of derivatized analogs is a cornerstone of medicinal chemistry, aimed at enhancing the therapeutic potential of a lead compound. For the cis-3-benzoylcyclohexane-1-carboxylic acid scaffold, this can be achieved through various synthetic modifications. One approach is to introduce different substituents on the aromatic ring of the benzoyl group to explore their impact on target binding and selectivity.

Another effective strategy is the modification of the cyclohexane ring itself. Introducing conformational constraints, such as by creating fused ring systems, can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity. The synthesis of isoxazole and thiazole (B1198619) analogs of a cyclohexane carboxylic acid-based DGAT1 inhibitor is a prime example of how derivatization can lead to significantly improved pharmacological properties. These analogs not only showed increased potency but also demonstrated excellent in vivo efficacy.

| Scaffold | Analog Type | Key Modification | Improvement in Property |

|---|---|---|---|

| Cyclohexane Carboxylic Acid | Isoxazole Analog | Replacement of a portion of the scaffold with an isoxazole ring | Increased DGAT1 inhibition |

| Cyclohexane Carboxylic Acid | Thiazole Analog | Incorporation of a thiazole moiety | Enhanced in vivo efficacy |

Integration of Multi-Disciplinary Approaches in Drug Discovery Pipelines

Modern drug discovery is a highly collaborative and multi-disciplinary endeavor that integrates expertise from various scientific fields. drugdiscoverytrends.com The development of therapeutic agents based on the cis-3-benzoylcyclohexane-1-carboxylic acid scaffold would greatly benefit from such an integrated approach. This pipeline typically begins with computational modeling and virtual screening to identify initial hit compounds and to predict their binding modes and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Following computational studies, promising candidates are synthesized and subjected to a battery of in vitro assays to determine their biological activity and selectivity. This is often followed by cell-based assays to assess their efficacy in a more physiologically relevant context. The most promising compounds then advance to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. This multi-pronged approach, which combines computational chemistry, synthetic chemistry, molecular and cellular biology, and pharmacology, is crucial for the efficient and successful translation of a lead compound into a clinical candidate. drugdiscoverytrends.comnih.gov The application of such a pipeline to cyclohexane carboxylic acid derivatives holds the promise of accelerating the discovery of novel drugs for a range of complex diseases.

Q & A

Q. How can the stereochemical purity of cis-3-benzoylcyclohexane-1-carboxylic acid be optimized during synthesis?

Methodological Answer:

- Stereoselective Synthesis: Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to favor the cis-configuration. Reaction conditions (temperature, solvent polarity) should be calibrated to minimize epimerization.

- Analytical Validation: Employ chiral HPLC or ¹H/¹³C NMR with NOESY to confirm stereochemistry. For example, NOE correlations between the benzoyl and cyclohexane protons can validate the cis geometry .

- Example Protocol: A reported method for cis-cyclohexane derivatives involves refluxing in toluene with a Pd catalyst, yielding >95% stereochemical purity under optimized conditions .

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps reduce byproducts |

| Solvent | Toluene/DMF | Polar aprotic solvents enhance selectivity |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

Q. What spectroscopic techniques are most effective for characterizing cis-3-benzoylcyclohexane-1-carboxylic acid?

Methodological Answer:

- FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and benzoyl groups).

- NMR: ¹H NMR distinguishes cis/trans isomers via coupling constants (J values < 10 Hz for cis cyclohexane protons). ¹³C NMR identifies quaternary carbons.

- MS: High-resolution ESI-MS validates molecular weight (e.g., C₁₄H₁₆O₃: theoretical [M+H]⁺ = 233.1178) .

Q. How does pH influence the stability of cis-3-benzoylcyclohexane-1-carboxylic acid in aqueous solutions?

Methodological Answer:

- Degradation Studies: Conduct accelerated stability tests at pH 2–12 (37°C, 72 hrs). Monitor via HPLC for hydrolysis of the benzoyl group or decarboxylation.

- Key Finding: Stability peaks at pH 6–8; acidic conditions (pH < 4) promote decarboxylation, while alkaline conditions (pH > 9) hydrolyze the ester-like benzoyl linkage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of cis-3-benzoylcyclohexane-1-carboxylic acid in catalytic systems?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and electron density maps. Focus on steric hindrance from the cis-configuration affecting nucleophilic attack sites.

- MD Simulations: Simulate solvent interactions (e.g., DMSO vs. hexane) to predict solubility and aggregation behavior.

- Case Study: A DFT study on analogous cis-cyclohexane carboxylates revealed 15% higher activation energy for nucleophilic substitution compared to trans isomers, aligning with experimental kinetics .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s thermal stability?

Methodological Answer:

- Data Triangulation: Compare DSC (experimental Tg/Tm) with computational entropy values. Discrepancies may arise from impurities or force field limitations.

- Iterative Refinement: Adjust simulation parameters (e.g., van der Waals radii) to better match empirical DSC curves. Replicate experiments under inert atmospheres to exclude oxidative degradation .

| Source of Contradiction | Resolution Strategy |

|---|---|

| Impurity interference | Purify via recrystallization (ethanol/water) |

| Force field inaccuracy | Use hybrid QM/MM methods |

Q. How does the compound’s stereochemistry impact its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding poses with protein targets (e.g., cyclooxygenase). Cis-configuration may enhance π-π stacking with aromatic residues.

- Enzymatic Assays: Compare inhibition kinetics (IC₅₀) of cis vs. trans isomers. For example, cis-3-benzoyl derivatives showed 3-fold higher affinity for COX-2 in a 2021 study .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Controlled Experiments: Measure solubility in 10+ solvents (e.g., DMSO, hexane, ethanol) using gravimetric analysis.

- Contextual Factors: Note that older studies (pre-2020) may lack purity controls. Recent NIST data confirms moderate solubility in chloroform (25 mg/mL) but poor in water (<0.1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.